molecular formula C34H68NO8P B12786698 W8XK4Fdp8E CAS No. 371763-21-2

W8XK4Fdp8E

Cat. No.: B12786698
CAS No.: 371763-21-2
M. Wt: 649.9 g/mol
InChI Key: UHNWBZZXSLGXSM-JGCGQSQUSA-N
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Description

1-Stearoyl-2-valproyl-sn-glycero-3-phosphocholine, identified by the unique ingredient identifier W8XK4Fdp8E, is a compound with the molecular formula C34H68NO8P. It is a type of lysophosphatidylcholine, which are phospholipids commonly found in biological membranes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction typically involves the use of catalysts and specific reaction conditions to ensure the correct attachment of the stearoyl and valproyl groups to the glycerol backbone .

Industrial Production Methods

Industrial production of this compound involves large-scale esterification processes, often utilizing automated systems to control reaction parameters such as temperature, pressure, and pH. The use of high-purity reagents and stringent quality control measures ensures the consistency and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

1-Stearoyl-2-valproyl-sn-glycero-3-phosphocholine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure specificity and efficiency .

Major Products Formed

The major products formed from these reactions include oxidized lysophosphatidylcholines, reduced derivatives, and substituted phospholipids. These products have distinct biological activities and can be used in various research applications .

Scientific Research Applications

1-Stearoyl-2-valproyl-sn-glycero-3-phosphocholine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1-stearoyl-2-valproyl-sn-glycero-3-phosphocholine involves its interaction with cellular membranes. It inhibits histone deacetylase 3 (HDAC3) activity and signal transducer and activator of transcription 3 (STAT3) phosphorylation. This inhibition leads to the induction of apoptosis in certain cancer cells, such as chronic myelogenous leukemia (CML) K562 cells. The compound also affects the expression of various survival genes, contributing to its anticancer activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Stearoyl-2-valproyl-sn-glycero-3-phosphocholine is unique due to the presence of both stearoyl and valproyl groups, which confer distinct biological activities and potential therapeutic applications. Its ability to inhibit HDAC3 and STAT3, leading to apoptosis in cancer cells, sets it apart from other similar compounds .

Properties

CAS No.

371763-21-2

Molecular Formula

C34H68NO8P

Molecular Weight

649.9 g/mol

IUPAC Name

[(2R)-3-octadecanoyloxy-2-(2-propylpentanoyloxy)propyl] 2-(trimethylazaniumyl)ethyl phosphate

InChI

InChI=1S/C34H68NO8P/c1-7-10-11-12-13-14-15-16-17-18-19-20-21-22-23-26-33(36)40-29-32(43-34(37)31(24-8-2)25-9-3)30-42-44(38,39)41-28-27-35(4,5)6/h31-32H,7-30H2,1-6H3/t32-/m1/s1

InChI Key

UHNWBZZXSLGXSM-JGCGQSQUSA-N

Isomeric SMILES

CCCCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)C(CCC)CCC

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)C(CCC)CCC

Origin of Product

United States

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